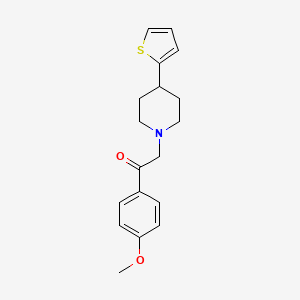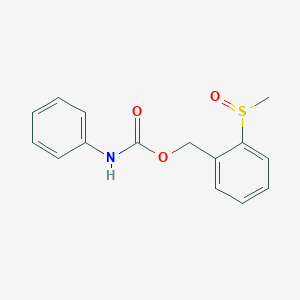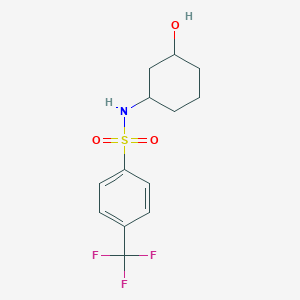![molecular formula C14H11NO4 B2699546 N-([2,2'-bifuran]-5-ylmethyl)furan-3-carboxamide CAS No. 2034437-13-1](/img/structure/B2699546.png)
N-([2,2'-bifuran]-5-ylmethyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide” is a chemical compound. It is a derivative of furan-carboxamide . Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses .
Synthesis Analysis
The synthesis of amide derivatives containing furan rings, such as “N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide”, can be achieved under mild synthetic conditions supported by microwave radiation . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .
Molecular Structure Analysis
While the specific molecular structure analysis of “N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide” is not available, a related compound, “N-(pyridin-2-ylmethyl)furan-2-carboxamide”, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide” include the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reaction time, the solvent, and the amounts of the substrates were optimized .
Applications De Recherche Scientifique
Antimicrobial Activity
The synthesis and characterization of furan-3-carboxamides have demonstrated significant in vitro antimicrobial activity against a range of microorganisms, including yeast, filamentous fungi, bacteria, and algae. These compounds are synthesized through a series of chemical reactions starting from 4-trichloroacetyl-2,3-dihydrofuran, followed by nucleophilic displacement to produce a variety of furan-3-carboxamides. Quantitative structure-activity relationship (QSAR) studies have been applied to these compounds to correlate their physicochemical properties with their biological activity, highlighting the potential of furan-3-carboxamides in antimicrobial applications (Zanatta et al., 2007).
Biomass-derived Chemicals Production
Furan derivatives, including 5-hydroxymethylfurfural (HMF) and furfural, are explored as sustainable substitutes for petroleum-based chemicals in the production of fine chemicals and plastics. These compounds are obtained through the dehydration of biomass-derived carbohydrates using innovative reactor systems. This research underlines the potential of furan derivatives in creating a more sustainable and eco-friendly chemical production process (Chheda, Román‐Leshkov, & Dumesic, 2007).
Biorenewable Polymers
The development of biorenewable polymers using furan dicarboxylic acid (FDCA) and its derivatives is a significant area of research. FDCA acts as a rigid monomer for producing high-value polyamides with excellent thermal and mechanical properties, offering a sustainable alternative to traditional petroleum-based polymers. This research is pivotal in advancing the synthesis and application of biorenewable furan-containing polyamides in various industries (Huang et al., 2020).
Enzymatic Polymerization for Sustainable Materials
The enzymatic polymerization of FDCA-based furanic-aliphatic polyamides presents an eco-friendly method to produce materials comparable to semiaromatic polyamides, like polyphthalamides. This process results in polyamides with high molecular weight, showcasing the potential of enzymes in synthesizing high-performance sustainable materials with applications in various fields (Jiang et al., 2015).
Antiviral Agents Against H5N1 Influenza A Virus
Furan-carboxamide derivatives have been identified as potent inhibitors of the H5N1 influenza A virus, with certain compounds demonstrating excellent antiviral activity. This discovery opens up new avenues for the development of antiviral drugs against lethal influenza strains and highlights the therapeutic potential of furan-carboxamide derivatives in combating viral infections (Yongshi et al., 2017).
Mécanisme D'action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Mode of Action
Furan-containing compounds are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Furan derivatives are known to influence a variety of biochemical pathways due to their broad biological activity .
Result of Action
Furan derivatives are known to have a wide range of biological and pharmacological effects .
Propriétés
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-14(10-5-7-17-9-10)15-8-11-3-4-13(19-11)12-2-1-6-18-12/h1-7,9H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFWRSQKUKKWKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2699464.png)
![7-(2,5-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2699467.png)
![8-Chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B2699468.png)
![[(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol](/img/structure/B2699469.png)

![2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride](/img/no-structure.png)
![2-[(2-Methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2699473.png)




![(4-(methylthio)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2699480.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2699484.png)